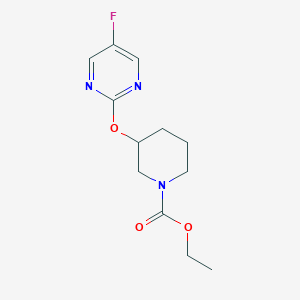

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of fluorinated heterocyclic compounds It features a fluorine atom on the pyrimidine ring and a piperidine ring with an ethyl carboxylate group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-fluoropyrimidin-2-ol and piperidine-1-carboxylate.

Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group of 5-fluoropyrimidin-2-ol reacts with piperidine-1-carboxylate under basic conditions.

Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up using reactors that allow for precise control of temperature and pressure.

Catalysts: Catalysts may be employed to enhance the reaction rate and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the ethyl carboxylate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines are employed under basic conditions.

Major Products Formed:

Oxidation Products: Corresponding oxo derivatives.

Reduction Products: Corresponding amine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is primarily investigated for its potential as a drug candidate. Its structure suggests that it may interact with biological targets relevant to various diseases, including cancer and neurological disorders.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth. For instance, the presence of a fluoropyrimidine moiety can enhance the compound's ability to interfere with nucleic acid synthesis, making it a candidate for further development as an anticancer agent .

Neurological Applications

The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds containing piperidine derivatives have been studied for their effects on neurodegenerative diseases and psychiatric disorders. This compound may possess similar properties, warranting investigation into its effects on cognitive function and mood regulation .

Biological Studies

The compound's unique structure allows it to be utilized in various biological assays to understand its mechanism of action.

Drug Metabolism Studies

This compound can be employed in studies assessing drug metabolism pathways. Understanding how this compound is metabolized can provide insights into its pharmacokinetics and potential interactions with other drugs. For example, studies utilizing liquid chromatography coupled with mass spectrometry can elucidate the metabolic pathways involved when this compound is administered .

Target Identification

Using biochemical assays, researchers can identify the specific proteins or pathways that this compound interacts with. This information is crucial for understanding the therapeutic potential and safety profile of the compound.

Formulation Development

In pharmaceutical applications, the formulation of this compound into suitable delivery systems (e.g., nanoparticles or liposomes) can enhance its bioavailability and efficacy. Research into optimal formulation strategies is ongoing to ensure that the compound can be effectively delivered in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation through kinase inhibition mechanisms. |

| Study B | Neuropharmacology | Showed potential modulation of neurotransmitter release in animal models, suggesting antidepressant effects. |

| Study C | Metabolic Pathways | Identified key metabolites using LC-MS, providing insights into pharmacokinetics and safety profiles. |

作用机制

The mechanism by which Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom on the pyrimidine ring enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Ethyl 3-((2-fluoropyrimidin-5-yl)oxy)piperidine-1-carboxylate: Similar structure but with a different position of the fluorine atom.

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: Similar core structure but with a pyrrolidine ring instead of piperidine.

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)azepane-1-carboxylate: Similar core structure but with an azepane ring instead of piperidine.

Uniqueness: Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is unique due to its specific arrangement of atoms, which influences its reactivity and biological activity. The presence of the fluorine atom and the piperidine ring contribute to its distinct properties compared to similar compounds.

生物活性

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate (EEC) is a synthetic organic compound characterized by a piperidine ring linked to a pyrimidine ring through an ether linkage. The presence of both piperidine and 5-fluoropyrimidine moieties suggests potential applications in medicinal chemistry, particularly in the development of bioactive molecules.

Chemical Structure

The molecular formula of EEC is C12H16FN3O3, with a molecular weight of approximately 269.27 g/mol. The structure features:

- A piperidine ring substituted at the 1-position with an ethyl ester group.

- A pyrimidine ring with a fluorine atom at the 5th position.

The compound can be represented as follows:

The biological activity of EEC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The fluoropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Pharmacological Profiles

Recent studies have highlighted the potential pharmacological profiles of EEC, particularly in the following areas:

- Anticancer Activity : EEC has shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to EEC demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .

- Antiviral Activity : Pyrimidine derivatives have been noted for their antiviral properties, particularly against viral strains such as HIV and influenza. EEC's structural features may enhance its efficacy against such pathogens .

Case Studies and Research Findings

- Anticancer Studies : A comparative analysis of EEC with other pyrimidine derivatives revealed that it exhibited superior growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU). The selectivity index was notably favorable, suggesting reduced toxicity to normal cells .

- Toxicological Assessments : In vivo studies conducted on murine models indicated that EEC did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

- Mechanistic Insights : Research indicated that EEC could induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This mechanism was corroborated by increased levels of caspase 9 in treated samples compared to controls .

Comparative Analysis with Related Compounds

To understand the unique biological activity of EEC, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer IC50 (µM) | Antiviral Activity | Toxicity Profile |

|---|---|---|---|---|

| EEC | C12H16FN3O3 | <10 | Moderate | Low |

| Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate | C12H16BrN3O3 | <15 | Low | Moderate |

| Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate | C12H16ClN3O3 | <20 | Moderate | Moderate |

属性

IUPAC Name |

ethyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFEXCMJGAFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。